molecular formula C9H16ClNO B13653349 Octahydro-1H-4,7-methanoisoindol-8-ol hydrochloride

Octahydro-1H-4,7-methanoisoindol-8-ol hydrochloride

Cat. No.: B13653349
M. Wt: 189.68 g/mol
InChI Key: LNPZXJUUIVMGKM-UHFFFAOYSA-N
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Description

4-azatricyclo[5210,2,6]decan-10-ol hydrochloride is a complex organic compound characterized by a rigid tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride typically involves multiple steps. One common method starts with the preparation of a chiral, N-Boc-protected ketone intermediate. This intermediate is synthesized from inexpensive endo-carbic anhydride through a series of reactions, including enantioselective synthesis, which ensures the desired stereochemistry .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as ketones or aldehydes.

    Reduction: This can convert ketones or aldehydes back to alcohols.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Comparison with Similar Compounds

4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride can be compared with other tricyclic compounds, such as:

The uniqueness of 4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride lies in its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

4-azatricyclo[5.2.1.02,6]decan-10-ol;hydrochloride

InChI

InChI=1S/C9H15NO.ClH/c11-9-5-1-2-6(9)8-4-10-3-7(5)8;/h5-11H,1-4H2;1H

InChI Key

LNPZXJUUIVMGKM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CNCC3C1C2O.Cl

Origin of Product

United States

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